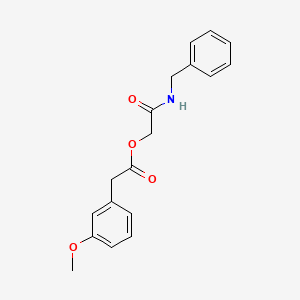
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone” is a complex organic compound. It is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . These derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of these compounds involves the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR . The structures were also confirmed using elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the functional groups present in them. The compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
Research involving similar compounds has shown potential in antimicrobial and antitubercular activities. A study demonstrated the synthesis of pyrimidine-azetidinone analogues, revealing their effectiveness against bacterial and fungal strains, and in vitro activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). This suggests potential for the studied compound in treating infections and tuberculosis.
Synthesis of Herbicides and Antimicrobial Agents
Another research area involves the creation of compounds for agricultural use, such as herbicides. A study outlined the synthesis of tricyclic adducts, closely related to powerful herbicides, from pyrimidine compounds (Obrech et al., 1988). This indicates the possibility of developing new herbicides using similar chemical structures.
Potential in Antipsychotic Medication
There's also research into the potential psychiatric applications of related compounds. A study discussed the synthesis of novel azodye/Schiff base/Chalcone derivatives, which showed significant antipsychotic activity (Gopi et al., 2017). This points towards the possibility of using similar compounds in developing antipsychotic medications.
Antidepressant and Nootropic Agents
Compounds with a pyrimidine base have been synthesized and evaluated for their antidepressant and nootropic effects. A particular study synthesized Schiff’s bases and 2-azetidinones and found notable antidepressant and nootropic activities in animal models (Thomas et al., 2016). This suggests the potential of related compounds in the treatment of depression and cognitive enhancement.
Cancer Treatment Applications
Research on compounds with similar structures has indicated potential in cancer treatment. For example, a study described a small molecule histone deacetylase (HDAC) inhibitor, effective against cancer cell proliferation and inducer of apoptosis (Zhou et al., 2008). This highlights a possible role for related compounds in oncology.
Wirkmechanismus
The biological activities of these derivatives include their function as inhibitors of receptor tyrosine kinase . They have shown anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Zukünftige Richtungen
The future directions for these compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, their anticancer, antibacterial, antifungal, and antioxidant activities suggest potential applications in the treatment of various diseases .
Eigenschaften
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-21-13-11(3-2-5-16-13)14(20)19-7-10(8-19)18-12-4-6-15-9-17-12/h2-6,9-10H,7-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVZDPJKTVKLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride](/img/structure/B2698109.png)
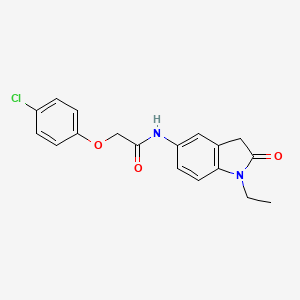
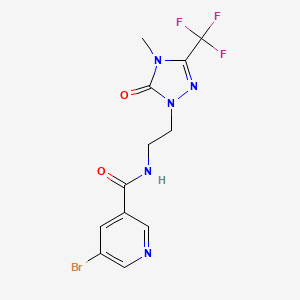
![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)
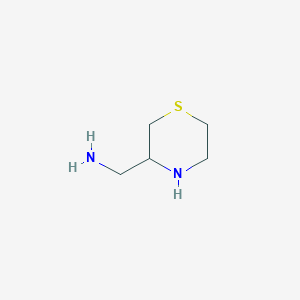
![3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2698117.png)
![5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2698118.png)
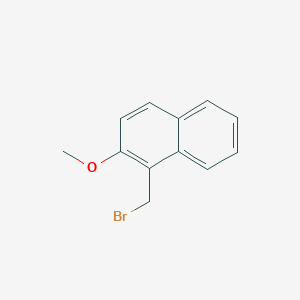
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698123.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2698124.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2698125.png)

